molecular formula C13H16BNO2 B6296136 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-methyl-benzonitrile CAS No. 2231089-47-5

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-methyl-benzonitrile

Cat. No. B6296136
CAS RN: 2231089-47-5
M. Wt: 229.08 g/mol
InChI Key: IFFCVEBPGJRPOC-UHFFFAOYSA-N
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Description

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-methyl-benzonitrile (DMB) is a synthetic compound that has been studied for its potential applications in scientific research. DMB is a member of the dioxaborinane family of compounds, which are characterized by their boron-containing, nitrogen-containing, and oxygen-containing groups. DMB is a colorless crystalline solid that is soluble in organic solvents and has a melting point of approximately 106°C.

Scientific Research Applications

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-methyl-benzonitrile has been studied for its potential applications in scientific research. It has been used as a reagent in the synthesis of other compounds, and has been used as an inhibitor of the enzyme acetylcholinesterase. Additionally, this compound has been used as a fluorescent probe for the detection of various biological molecules, including DNA and proteins.

Mechanism of Action

The mechanism of action of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-methyl-benzonitrile is not fully understood. However, it is believed that the boron-containing and nitrogen-containing groups of the molecule interact with the target molecule, forming a complex that is stabilized by hydrogen bonding and other non-covalent interactions. This complex then inhibits the activity of the target molecule, resulting in the desired effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, studies have shown that this compound has the potential to inhibit the activity of enzymes, including acetylcholinesterase, which is involved in the regulation of neurotransmitter release. Additionally, this compound has been shown to interact with DNA and proteins, and has been used as a fluorescent probe for the detection of these molecules.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-methyl-benzonitrile in laboratory experiments include its low cost and ease of synthesis. Additionally, this compound is soluble in organic solvents, making it easy to use in a variety of experiments. However, it should be noted that this compound is relatively unstable and can degrade over time, so it should be stored in a cool, dry place and used within a few days of synthesis.

Future Directions

The potential applications of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-methyl-benzonitrile are still being explored. Possible future directions include the use of this compound as an inhibitor of other enzymes, its use as a fluorescent probe for the detection of other biological molecules, and its use as a drug delivery system. Additionally, further research could be conducted to better understand the mechanism of action of this compound and to optimize its properties for specific applications.

Synthesis Methods

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-methyl-benzonitrile can be synthesized by the reaction of 5,5-dimethyl-1,3,2-dioxaborinan-2-yl chloride with 3-methyl-benzonitrile in aqueous sodium hydroxide solution. The reaction proceeds via a nucleophilic substitution of the chlorine atom in the dioxaborinane with the nitrogen atom in the benzonitrile. The reaction is typically conducted at room temperature and the product is isolated by filtration and recrystallization.

properties

IUPAC Name

4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-3-methylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BNO2/c1-10-6-11(7-15)4-5-12(10)14-16-8-13(2,3)9-17-14/h4-6H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFFCVEBPGJRPOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=C(C=C(C=C2)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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